molecular formula C26H24BrN3O4 B13834058 4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

Cat. No.: B13834058
M. Wt: 522.4 g/mol
InChI Key: ZXADZXDWAZFGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromoacetyl group, a dimethylamino group, and a xanthene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate typically involves multiple steps. One common approach is the reaction of 2-amino-4-bromoacetylbenzoic acid with 3-(dimethylamino)-6-dimethylazaniumylidenexanthene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The dimethylamino group and xanthene moiety contribute to the compound’s fluorescent properties, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A related compound with similar structural features but different functional groups.

    Coumarin derivatives: Compounds with a similar xanthene moiety, used in various biological and industrial applications.

Uniqueness

4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate is unique due to its combination of a bromoacetyl group, a dimethylamino group, and a xanthene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C26H24BrN3O4

Molecular Weight

522.4 g/mol

IUPAC Name

4-[(2-bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)21-11-15(28-24(31)14-27)5-8-18(21)26(32)33/h5-13H,14H2,1-4H3,(H-,28,31,32,33)

InChI Key

ZXADZXDWAZFGBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)NC(=O)CBr)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.